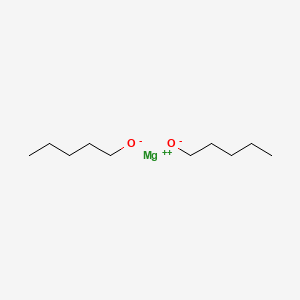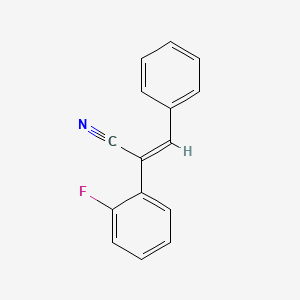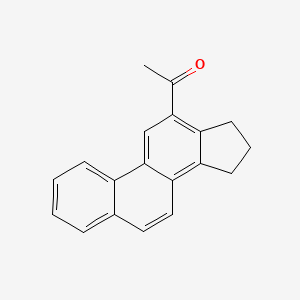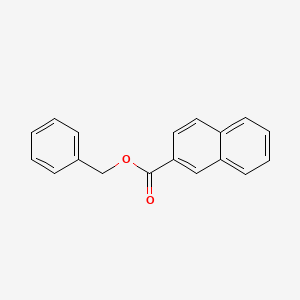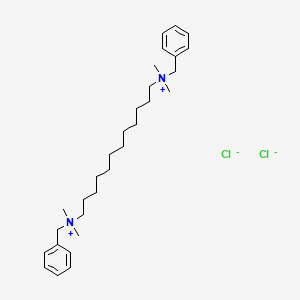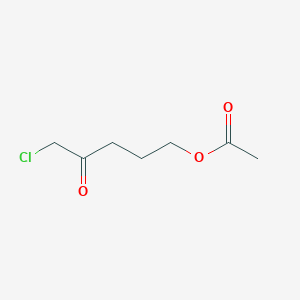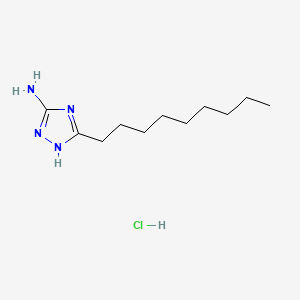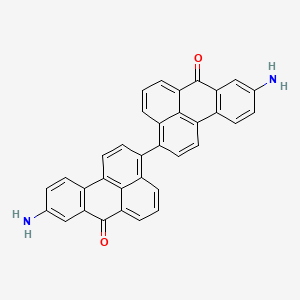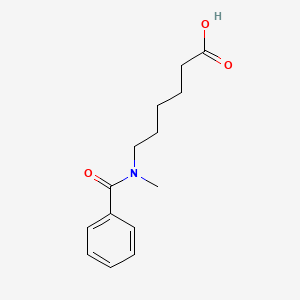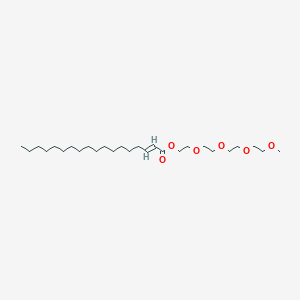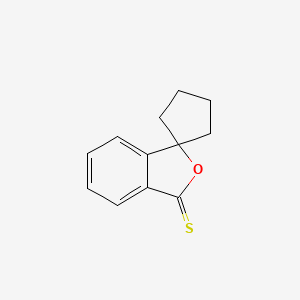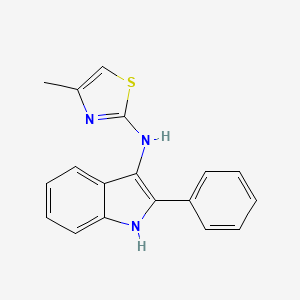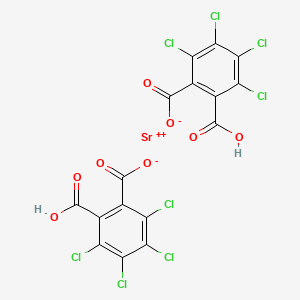
strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate is a chemical compound that belongs to the class of strontium salts It is derived from 2-carboxy-3,4,5,6-tetrachlorobenzoic acid, a chlorinated aromatic carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate typically involves the reaction of strontium hydroxide or strontium carbonate with 2-carboxy-3,4,5,6-tetrachlorobenzoic acid. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and high yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and purity of the product. The final product is typically purified through recrystallization and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
Strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.
Reduction Reactions: The carboxyl group can be reduced to an alcohol group under appropriate conditions.
Complexation Reactions: Strontium can form complexes with other ligands, altering the chemical properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, and the reactions are typically carried out in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used under controlled conditions.
Complexation: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to form complexes with strontium.
Major Products Formed
Substitution: Products include derivatives with different substituents on the aromatic ring.
Reduction: The major product is the corresponding alcohol.
Complexation: The products are strontium-ligand complexes with varying stability and solubility.
Aplicaciones Científicas De Investigación
Strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds and coordination polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in bone health due to the presence of strontium.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, strontium ions can interact with bone cells, promoting bone formation and reducing bone resorption. The chlorinated aromatic ring can also interact with specific proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate can be compared with other similar compounds such as:
Strontium ranelate: Used in the treatment of osteoporosis, it has a different mechanism of action and therapeutic profile.
Strontium hydrogen 3,4,5,6-tetrachlorophthalate: Another strontium salt with similar structural features but different chemical properties and applications.
4-Nitrobenzoate Strontium Complexes: These compounds have different substituents on the aromatic ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of strontium and the chlorinated aromatic carboxylate, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
94275-91-9 |
|---|---|
Fórmula molecular |
C16H2Cl8O8Sr |
Peso molecular |
693.4 g/mol |
Nombre IUPAC |
strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate |
InChI |
InChI=1S/2C8H2Cl4O4.Sr/c2*9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;/h2*(H,13,14)(H,15,16);/q;;+2/p-2 |
Clave InChI |
QKNAXGUUANCRDC-UHFFFAOYSA-L |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-])C(=O)O.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-])C(=O)O.[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


